molecular formula C9H16O B147547 (E)-2,3-Dideuterionon-2-enal CAS No. 213595-54-1

(E)-2,3-Dideuterionon-2-enal

Cat. No. B147547
CAS RN: 213595-54-1
M. Wt: 142.23 g/mol
InChI Key: BSAIUMLZVGUGKX-NGFFTCBCSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

The molecular structure analysis would involve determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound. These could include its melting point, boiling point, solubility, optical activity, and reactivity .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interaction with enzymes, receptors, or other biomolecules .

Safety and Hazards

This would involve studying the safety and hazards associated with the compound. It would include looking at its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(E)-2,3-dideuterionon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIUMLZVGUGKX-NGFFTCBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\C=O)/CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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